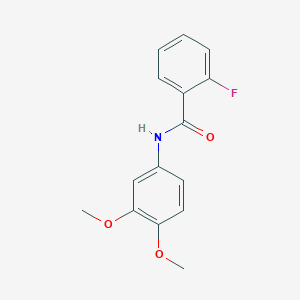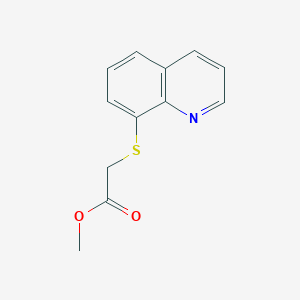![molecular formula C15H15ClN2O3S B5677344 methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5677344.png)
methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related thiophene derivatives often involves halogenation, alkylation, and cyclization reactions. For instance, methyl 3-hydroxythiophene-2-carboxylate can be transformed into thiophene-2,4-diols and subsequently into 3,5-dialkoxythiophene-2-carboxylic acids through straightforward halogenation, alkylation, and hydrolysis reactions (Corral & Lissavetzky, 1984). Moreover, the synthesis involving KF-montmorillonite catalysis highlights the utility of specific catalysts in forming complex thiophene derivatives (Shi et al., 2005).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by various intramolecular interactions, including hydrogen bonds and π-π interactions, contributing to their stability and reactivity. For example, the crystal structure of methyl 2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-c]coumarin-3-carboxylate N,N-dimethylformamide solvate reveals N—H⋯O hydrogen bonds and C—H⋯O interactions, indicating the significance of non-covalent interactions in determining the molecular conformation (Shi et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of thiophene derivatives includes halogenation, acylation, and sulfonation reactions, which are critical for further functionalization. For instance, the chlorination of thiophenes can lead to trihalogenated derivatives, exhibiting unique reactivity patterns such as unexpected reactions with methylmagnesium iodide (Skramstad et al., 2000).
Eigenschaften
IUPAC Name |
methyl 2-[(4-chlorophenyl)carbamoylamino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-8-9(2)22-13(12(8)14(19)21-3)18-15(20)17-11-6-4-10(16)5-7-11/h4-7H,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAIHVZJXGIPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(4-chlorophenyl)carbamoylamino]-4,5-dimethylthiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-bromophenyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5677283.png)
![3,5-dimethoxy-N-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methyl)benzamide](/img/structure/B5677286.png)

![7-isopropyl-N-(tetrahydro-2H-pyran-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5677300.png)

![2-{[3-cyano-4-(4-hydroxyphenyl)-5,6,7,8-tetrahydro-2-quinolinyl]thio}acetamide](/img/structure/B5677318.png)
![(1S*,5R*)-3-isonicotinoyl-6-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5677325.png)
![4-methoxy-4-phenyl-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5677329.png)
![1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[4-(2-furyl)phenyl]piperidine-3-carboxamide](/img/structure/B5677337.png)
![2-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B5677348.png)
![2-(3-{[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methyl-1-pyrrolidinyl]carbonyl}phenoxy)acetamide](/img/structure/B5677363.png)
![1-(2,3-dihydro-1H-inden-2-yl)-3-[2-(methylthio)ethyl]-5-(1,3-thiazol-4-ylmethyl)-1H-1,2,4-triazole](/img/structure/B5677369.png)
![1-{3-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]phenyl}-2-pyrrolidinone](/img/structure/B5677372.png)
